molecular formula C23H24N4S B11577060 N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

Cat. No.: B11577060
M. Wt: 388.5 g/mol
InChI Key: NWOIVVNMZSAFKR-UHFFFAOYSA-N
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Description

N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves multiple steps, starting from simpler organic molecules. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a crucial step in the synthesis . This scaffold is the central core of the compound and is constructed using stereoselective methodologies .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would need to ensure high yield and purity of the final product.

Scientific Research Applications

N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine has several scientific research applications. It is used in the synthesis of tropane alkaloids, which have a wide array of interesting biological activities . These alkaloids are studied for their potential therapeutic uses in treating various medical conditions .

Mechanism of Action

The mechanism of action of N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine involves its interaction with specific molecular targets and pathways.

Properties

Molecular Formula

C23H24N4S

Molecular Weight

388.5 g/mol

IUPAC Name

N-butyl-8-phenyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine

InChI

InChI=1S/C23H24N4S/c1-2-3-13-24-22-21-20(25-14-26-22)18-16-11-7-8-12-17(16)19(27-23(18)28-21)15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3,(H,24,25,26)

InChI Key

NWOIVVNMZSAFKR-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC=NC2=C1SC3=C2C4=C(CCCC4)C(=N3)C5=CC=CC=C5

Origin of Product

United States

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